molecular formula C6H8N2O2 B13102893 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one

Cat. No.: B13102893
M. Wt: 140.14 g/mol
InChI Key: GIXWEPMKZBBWQA-UHFFFAOYSA-N
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Description

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.

Scientific Research Applications

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential role in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.

    5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.

    2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.

Uniqueness

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3

InChI Key

GIXWEPMKZBBWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)C1O)C

Origin of Product

United States

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